molecular formula C10H14Si B14557161 (Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane CAS No. 62120-69-8

(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane

Cat. No.: B14557161
CAS No.: 62120-69-8
M. Wt: 162.30 g/mol
InChI Key: PAWHPMBCFPJPAT-UHFFFAOYSA-N
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Description

(Bicyclo[410]hepta-1,3,5-trien-7-yl)(trimethyl)silane is an organosilicon compound that features a bicyclic structure fused with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane typically involves the reaction of bicyclo[4.1.0]hepta-1,3,5-triene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted bicyclo[4.1.0]hepta-1,3,5-triene compounds.

Scientific Research Applications

(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules.

    Industry: It can be used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. The bicyclic structure also imparts unique reactivity, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-1,3,5-triene: This compound lacks the trimethylsilyl group and has different reactivity.

    Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl fluoride share the trimethylsilyl group but have different core structures.

Uniqueness

(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane is unique due to the combination of its bicyclic structure and the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications.

Properties

CAS No.

62120-69-8

Molecular Formula

C10H14Si

Molecular Weight

162.30 g/mol

IUPAC Name

7-bicyclo[4.1.0]hepta-1,3,5-trienyl(trimethyl)silane

InChI

InChI=1S/C10H14Si/c1-11(2,3)10-8-6-4-5-7-9(8)10/h4-7,10H,1-3H3

InChI Key

PAWHPMBCFPJPAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C2=CC=CC=C12

Origin of Product

United States

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